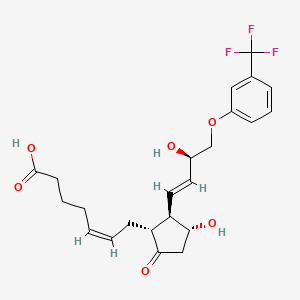

9-keto Fluprostenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-酮氟前列醇是前列腺素E2 (PGE2) 的强效类似物,其结构修饰旨在增强其半衰期和效力。它源自氟前列醇,一种经过充分研究的前列腺素F2α (PGF2α) 类似物,主要与FP受体相互作用。 氟前列醇在碳9位的氧化产生了9-酮氟前列醇,它对EP受体具有高亲和力,并可能作为PGE2激动剂发挥作用 .

准备方法

合成路线和反应条件: 9-酮氟前列醇的合成涉及在碳9位氧化氟前列醇。 此过程可以使用各种氧化剂在受控条件下完成,以确保选择性形成酮基,而不影响分子中的其他官能团 .

工业生产方法: 虽然9-酮氟前列醇的具体工业生产方法尚未得到广泛记录,但一般方法将涉及使用优化条件的大规模氧化反应,以最大限度地提高产率和纯度。 该过程可能包括通过色谱和结晶进行纯化等步骤,以获得最终产物的高纯度形式 .

反应类型:

氧化: 9-酮氟前列醇合成中涉及的主要反应是氟前列醇在碳9位的氧化。

还原: 潜在的还原反应可以将酮基转换回羟基,尽管这种情况不太常见。

常用试剂和条件:

氧化剂: 常用的氧化剂包括三氧化铬、高锰酸钾和其他选择性氧化剂。

主要产物:

- 氧化反应的主要产物是9-酮氟前列醇本身。

- 其他可能的产物可能包括通过分子进一步功能化形成的各种衍生物 .

科学研究应用

9-酮氟前列醇在科学研究中具有广泛的应用:

化学: 用作研究前列腺素类似物及其化学性质的参考化合物。

生物学: 研究其与EP受体的相互作用及其作为PGE2激动剂的作用。

医学: 在治疗与前列腺素通路相关的疾病,如青光眼和其他炎症性疾病方面具有潜在的治疗应用。

工业: 用于开发新药以及作为药物发现的工具 .

作用机制

9-酮氟前列醇主要通过其对EP受体的高亲和力发挥作用,作为PGE2激动剂。分子靶标包括各种EP受体亚型,这些亚型参与许多生理过程,如炎症、血管舒张和平滑肌收缩。 这些受体的激活导致下游信号通路,介导该化合物的生物学效应 .

类似化合物:

氟前列醇: 9-酮氟前列醇的母体化合物。它主要与FP受体相互作用。

前列腺素E2 (PGE2): 一种具有类似生物活性的天然前列腺素,但半衰期较短。

曲伏前列醇: 另一种用于治疗青光眼的类前列腺素药物,它通过代谢生成活性代谢物 .

独特性: 9-酮氟前列醇的独特性在于其结构修饰,与其他前列腺素类似物相比,增强了其半衰期和效力。 它对EP受体的高亲和力以及作为PGE2激动剂的潜力使其成为研究和治疗应用中的一种有价值的化合物 .

相似化合物的比较

Fluprostenol: The parent compound from which 9-Keto Fluprostenol is derived. It primarily interacts with FP receptors.

Prostaglandin E2 (PGE2): A naturally occurring prostaglandin with similar biological activities but a shorter half-life.

Travoprost: Another prostaglandin analog used in the treatment of glaucoma, which undergoes metabolism to form active metabolites .

Uniqueness: this compound is unique due to its structural modifications that enhance its half-life and potency compared to other prostaglandin analogs. Its high affinity for EP receptors and potential as a PGE2 agonist make it a valuable compound for research and therapeutic applications .

生物活性

9-Keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2), derived from Fluprostenol, which itself is a potent analog of prostaglandin F2α (PGF2α). The structural modification at the 9th carbon enhances its potency and half-life, making it a significant compound in pharmacological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its high affinity for EP receptors, which are integral to various biological processes. Its chemical structure allows it to mimic the actions of natural prostaglandins while exhibiting improved stability and efficacy.

| Property | Details |

|---|---|

| Chemical Formula | C21H30O5 |

| Molecular Weight | 358.47 g/mol |

| CAS Number | 1219032-18-4 |

| Solubility | Soluble in organic solvents |

This compound primarily interacts with the EP receptors (specifically EP1 and EP2), which are involved in mediating the effects of prostaglandins on various tissues. The compound's action can lead to:

- Inhibition of Aqueous Humor Production: Similar to other prostaglandin analogs, it reduces intraocular pressure, making it a candidate for glaucoma treatment.

- Regulation of Inflammatory Responses: By modulating immune responses through EP receptor activation, it holds potential in treating inflammatory diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects: It has been shown to suppress the expression of pro-inflammatory cytokines in various cell types.

- Adipocyte Differentiation Inhibition: In studies involving 3T3-L1 cells, this compound inhibited adipocyte differentiation, suggesting a role in metabolic regulation .

- Neuroprotective Effects: Co-administration with other agents has demonstrated protective effects on neurons in models of cerebral ischemia .

Case Studies

Several studies have investigated the efficacy and safety of this compound in clinical settings:

- Study on Intraocular Pressure Reduction:

- Adipocyte Differentiation Study:

Comparison with Related Compounds

The following table compares the biological activities and mechanisms of action among related compounds:

| Compound | Receptor Target | Primary Effect | Clinical Use |

|---|---|---|---|

| This compound | EP1, EP2 | Intraocular pressure reduction | Glaucoma |

| Fluprostenol | FP | Uterine contraction | Induction of labor |

| Prostaglandin E2 | EP1, EP2 | Vasodilation, inflammation | Various inflammatory diseases |

Future Directions

Research into this compound is ongoing, focusing on its potential applications in:

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-19,21,27,29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMXHYUXIKWXSR-AAHOZRAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。